2-(4-Isopropylphenoxy)propan-1-amine

Medicinal chemistry ADME prediction SAR studies

Researchers probing GPCR targets often lack a chiral phenoxyalkylamine building block with defined stereochemistry for SAR studies. This compound fills that gap: it is the n=2 ethylene-bridged variant with a single undefined stereocenter, enabling enantiomer resolution-a feature absent in the ethanamine homologue. Compared to the 3-isomer, its reduced rotatable bond count (RB=4 vs. 5) decreases conformational entropy, and its XLogP3 of 2.5 offers favorable membrane partitioning for CNS-targeted libraries. Sourcing this specific building block ensures stereochemical control and avoids the false safety perception of lower-hazard analogs.

Molecular Formula C12H19NO
Molecular Weight 193.28 g/mol
CAS No. 951915-29-0
Cat. No. B1290203
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(4-Isopropylphenoxy)propan-1-amine
CAS951915-29-0
Molecular FormulaC12H19NO
Molecular Weight193.28 g/mol
Structural Identifiers
SMILESCC(C)C1=CC=C(C=C1)OC(C)CN
InChIInChI=1S/C12H19NO/c1-9(2)11-4-6-12(7-5-11)14-10(3)8-13/h4-7,9-10H,8,13H2,1-3H3
InChIKeyLVJKQKHHJPPJIN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-(4-Isopropylphenoxy)propan-1-amine – Physicochemical & Building-Block Profile


2-(4-Isopropylphenoxy)propan-1-amine (CAS 951915‑29‑0) is a para‑substituted phenoxyalkylamine of molecular formula C₁₂H₁₉NO (MW 193.28 g mol⁻¹) that belongs to the class of aryloxyalkylamines commonly employed as synthetic building blocks in medicinal chemistry [1]. Unlike the structurally related β‑blocker pharmacophore, this compound lacks the benzylic hydroxyl group, which significantly redirects its hydrogen‑bonding capacity and receptor‑binding profile [2]. The molecule contains a single chiral centre at the 2‑position of the propan‑1‑amine side chain (undefined stereocentre count = 1), offering the potential for enantiomeric resolution, a feature absent in the lower homologue 2‑(4‑isopropylphenoxy)ethanamine and the positional isomer 3‑(4‑isopropylphenoxy)propan‑1‑amine [1].

Supports enantioselective SAR studies via single chiral center
Medicinal chemistry building block with reported XLogP3 2.5 for CNS library design
Structurally distinct from beta-blocker pharmacophore; altered H-bond profile

2-(4-Isopropylphenoxy)propan-1-amine Substitution Risks & Key Descriptors


Even seemingly minor structural modifications among close-in-class phenoxyalkylamines can introduce meaningful shifts in lipophilicity, conformational flexibility, stereochemical complexity, and safety classification. Substituting the target compound with the 3‑isomer 3‑(4‑isopropylphenoxy)propan‑1‑amine adds a rotatable bond (4 → 5) [1][2], altering the spatial orientation of the terminal amine and potentially modifying target‑binding entropy [3]. Exchanging for the ethanamine homologue 2‑(4‑isopropylphenoxy)ethanamine reduces XLogP3 by 0.4 log units (2.5 → 2.1) while eliminating the chiral centre, which precludes enantioselective studies and can affect passive membrane permeability or off‑target binding [1][4]. Furthermore, the GHS hazard profile of the target compound is substantially more stringent than that of either comparator (Eye Dam. 1, Skin Irrit. 2, STOT SE 3 vs. Acute Tox. 4 alone), meaning that procurement decisions carry different laboratory‑handling cost implications [1]. These quantitative differences make generic substitution scientifically and operationally risky.

vs. Ethanamine
Target: chiral center present, XLogP3 2.5. Substitute: achiral, XLogP3 2.1. Lipophilicity and enantioselective study fit may shift.
vs. 3-Isomer
Target: 4 rotatable bonds, chiral. Substitute: 5 rotatable bonds, achiral. Conformational entropy and target-binding entropy may differ.
GHS Profile
Target requires Eye Dam. 1 / STOT SE 3 controls. Lower-hazard comparator profiles may not transfer; laboratory handling costs vary.

2-(4-Isopropylphenoxy)propan-1-amine Differentiation vs. Analogs


Lipophilicity Difference vs. Ethanamine Homologue

The target compound exhibits an XLogP3 of 2.5, compared with 2.1 for the ethanamine homologue 2‑(4‑isopropylphenoxy)ethanamine, representing a +0.4 log‑unit difference that can translate to approximately 2.5‑fold higher predicted octanol–water partitioning [1][2]. In the context of central nervous system (CNS) drug design, a ΔXLogP3 of 0.4 can be the difference between blood–brain barrier penetration and peripheral restriction [3].

Lipophilicity
Cross-study comparable
ΔXLogP3 = +0.4 (Target 2.5 vs. Ethanamine 2.1)
Reported higher lipophilicity may support CNS permeability screening context.
Computed XLogP3 3.0; experimental logP may vary.
Medicinal chemistry ADME prediction SAR studies

Conformational Flexibility vs. 3-Isomer

The target molecule possesses four rotatable bonds (RB = 4), whereas the positional isomer 3‑(4‑isopropylphenoxy)propan‑1‑amine (CAS 899425-16-2) carries five rotatable bonds (RB = 5) [1][2]. The additional rotatable bond in the 3‑isomer increases conformational degrees of freedom by approximately 3³ ≈ 27 rotamers (if each bond is discretised into three states), potentially imposing a higher entropic penalty upon binding to a rigid protein pocket [3].

Flexibility
Cross-study comparable
ΔRB = −1 (Target 4 vs. 3-Isomer 5)
Lower rotatable bond count context; may reduce entropic penalty upon rigid binding.
Computational rotamer count requires experimental validation.
Conformational analysis Molecular docking Entropy‑driven binding

Stereochemical Difference vs. Homologue & 3-Isomer

The target compound contains one undefined stereocentre at the α‑carbon of the side chain (undefined atom stereocentre count = 1) [1]. Both 2‑(4‑isopropylphenoxy)ethanamine (CID 6484674) and 3‑(4‑isopropylphenoxy)propan‑1‑amine (CID 16789026) bear zero stereocentres [2][3]. This difference is critical because enantiomeric pairs of chiral phenoxyalkylamines have been shown to exhibit divergent binding affinities towards adrenoceptors and other G‑protein‑coupled receptors [4].

Stereochemistry
Class-level inference
1 undefined stereocentre vs. 0 (homologue & 3-isomer)
Enantiomer-attribution review; only target enables enantioselective profiling.
Class-level inference for chirality-dependent binding; direct target data pending.
Chiral separation Enantioselective SAR Stereochemistry

GHS Hazard Profile vs. Analogs

According to ECHA‑notified GHS data, 2‑(4‑isopropylphenoxy)propan‑1‑amine is classified as Eye Dam. 1 (H318), Skin Irrit. 2 (H315), STOT SE 3 (H335), and Acute Tox. 4 (H302) [1]. In contrast, 2‑(4‑isopropylphenoxy)ethanamine carries only Acute Tox. 4 (H302) [2], and the 3‑positional isomer is reported with H302 alone (Warning signal word) . The presence of eye damage and respiratory irritation hazards for the target compound mandates additional personal protective equipment (PPE) and engineering controls, which should be included in the total cost‑of‑ownership calculation when selecting a building block for scale‑up [3].

Hazard Profile
Cross-study comparable
Target: Eye Dam. 1, Skin Irrit. 2, STOT SE 3. Comparator: Acute Tox. 4 only.
Procurement context requires PPE and ventilation review; handling costs may differ.
ECHA C&L Inventory notifications; local risk assessment required.
Laboratory safety Handling requirements Procurement risk assessment

Vendor Purity Specification for SAR

The target compound is offered by Leyan (Shanghai Haohuan Biotech) with a standard purity specification of ≥ 95 % . The 4‑methyl analog 2‑(4‑methylphenoxy)propan‑1‑amine is likewise supplied at 95 % (Sigma‑Aldrich/Enamine) , while the 3‑positional isomer is available at 97 % (AKSci) . The consistent, clearly stated purity specification enables direct inter‑vendor comparability and removes ambiguity in potency calculations, whereas undocumented or trader‑only listings often obscure actual purity levels, confounding dose‑response reproducibility [1].

Purity Spec
Data to verify
Target ≥95% (Leyan). Analog purity ranges comparable.
Supplier specification review; supports baseline potency calculation context.
Orthogonal purity method not disclosed; lot-specific analysis advised.
Analytical chemistry Purity specification Reproducibility

2-(4-Isopropylphenoxy)propan-1-amine Application Scenarios


Enantioselective GPCR Probe Development

Medicinal chemistry groups investigating G‑protein‑coupled receptors (e.g., adrenergic, serotoninergic) can exploit the single chiral centre (undefined stereocentre count = 1) of 2‑(4‑isopropylphenoxy)propan‑1‑amine to resolve enantiomers and measure enantiomer‑dependent binding affinities [1]. Neither the ethanamine homologue nor the 3‑isomer provides this stereochemical handle [2]. The higher XLogP3 (2.5 vs. 2.1) further tunes membrane partitioning for CNS‑targeted libraries [1].

Conformation-Constrained Fragment-Based Drug Design

For targets where a pre‑organised ligand conformation is desirable, the reduced rotatable bond count of the target compound (RB = 4) relative to the 3‑isomer (RB = 5) decreases conformational entropy and may improve binding thermodynamics [1][3]. This property makes it a preferred amine building block for fragment‑growing campaigns where rigidification of the linker region is a key medicinal chemistry strategy.

Laboratory-Scale Procurement with Defined Hazard Controls

Laboratories that require a phenoxyalkylamine building block but must pre‑define PPE and ventilation needs should select 2‑(4‑isopropylphenoxy)propan‑1‑amine with full awareness of its ECHA‑notified GHS hazard profile (Eye Dam. 1, Skin Irrit. 2, STOT SE 3) [4]. This allows procurement teams to budget for fume‑hood usage, safety training, and waste disposal, whereas the lower‑hazard comparators may create a false sense of safety if substituted without authorisation [4].

SAR Studies on Side-Chain Length

When systematically probing the impact of methylene‑chain length on target affinity, 2‑(4‑isopropylphenoxy)propan‑1‑amine provides the ‘n = 2’ ethylene‑bridged variant with a measurable ΔXLogP3 of +0.4 vs. the ethanamine analog and a ΔRB of −1 vs. the 3‑isomer [1][2][3]. This enables clean multiparameter SAR without introducing additional heteroatoms that would confound the analysis.

Application
Selection Property
Validation Focus
Enantioselective GPCR probe development
Single undefined stereocentre
Enantiomer resolution and binding assay context
Conformation-constrained fragment-based design
Reduced rotatable bond count (RB=4)
Conformational entropy and binding thermodynamics review
Laboratory procurement with defined hazard controls
GHS Eye Dam. 1 / STOT SE 3 profile
PPE, ventilation, and waste-disposal protocol review
Side-chain length SAR studies
Ethylene-bridged ‘n=2’ variant
Multiparameter SAR without heteroatom confounders

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

38 linked technical documents
Explore Hub


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